molecular formula C11H10 B046627 2-Methylnaphthalene CAS No. 91-57-6

2-Methylnaphthalene

Cat. No.: B046627
CAS No.: 91-57-6
M. Wt: 142.2 g/mol
InChI Key: QIMMUPPBPVKWKM-UHFFFAOYSA-N
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Description

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is substituted at the second position of the naphthalene ring. This compound is known for its presence in coal tar and crude oil and is used in various industrial applications .

Biochemical Analysis

Biochemical Properties

2-Methylnaphthalene interacts with several enzymes, proteins, and other biomolecules. For instance, several enzymes have been identified that can biodegrade this compound in anaerobic conditions . The nature of these interactions involves the breakdown of the this compound molecule into simpler compounds, which can then be further metabolized or excreted .

Cellular Effects

The effects of this compound on cells are complex and can vary depending on the specific cell type and the concentration of this compound. It has been found to interfere with hormones and various enzymes in metabolism leading to adverse effects on growth, the central nervous system, and the reproductive and immune systems .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. For instance, it has been found to bind to the XRE promoter region of genes it activates, thereby activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For example, it has been observed that the reduced 2-naphthoic acid derivatives tetrahydro-, octahydro-, and decahydro-2-naphthoic acid were identified consistently in supernatants of cultures grown with either naphthalene, this compound, or tetralin .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, chronic inhalation of naphthalene increased incidences of neoplastic lesions in the respiratory tracts of rats and mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by Pseudomonas PG through 1,2-dihydroxynaphthalene and salicylate to catechol, which is then degraded by the meta pathway .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Once dissolved, it can reach the water table or migrate into a waterway, where it will be diluted before partially volatilizing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methyl iodide in the presence of a strong base such as sodium amide. Another method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst .

Industrial Production Methods: Industrially, this compound is often obtained as a by-product during the distillation of coal tar. The separation and purification processes involve fractional distillation and crystallization techniques to isolate this compound from other components .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid in acetic acid or sulfuric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: 2-Methyl-1,4-naphthoquinone.

    Reduction: 2-Methyltetralin.

    Substitution: 2-Methyl-1-nitronaphthalene, 2-Methyl-1-sulfonaphthalene.

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar in structure but with the methyl group at the first position.

    Naphthalene: The parent compound without any methyl substitution.

    Tetralin: A hydrogenated derivative of naphthalene.

Uniqueness: 2-Methylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Methylnaphthalene, it has different boiling and melting points, and its reactivity in electrophilic substitution reactions varies .

Properties

IUPAC Name

2-methylnaphthalene
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InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3
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InChI Key

QIMMUPPBPVKWKM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C11H10
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DSSTOX Substance ID

DTXSID4020878
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Molecular Weight

142.20 g/mol
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Physical Description

2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid.
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Boiling Point

466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F
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Flash Point

208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003
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Density

1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058
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Vapor Pressure

0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9
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Color/Form

Monoclinic crystals from alcohol, Solid or crystalline

CAS No.

91-57-6, 7419-61-6
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Melting Point

94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F
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Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
88

Synthesis routes and methods V

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnaphthalene
Reactant of Route 2
2-Methylnaphthalene
Reactant of Route 3
2-Methylnaphthalene
Reactant of Route 4
2-Methylnaphthalene
Reactant of Route 5
2-Methylnaphthalene
Reactant of Route 6
2-Methylnaphthalene
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylnaphthalene?

A1: this compound has a molecular formula of C11H10 and a molecular weight of 142.20 g/mol.

Q2: Are there any distinctive spectroscopic features of this compound?

A2: Yes, like other polycyclic aromatic hydrocarbons, this compound exhibits characteristic UV-visible absorption, 1H nuclear magnetic resonance (NMR), and mass spectral signatures. [] These techniques are invaluable for its identification and characterization.

Q3: How do microorganisms degrade this compound under anaerobic conditions?

A3: Research suggests that sulfate-reducing bacteria initiate this compound degradation through a fumarate addition reaction at the methyl group. [, ] This leads to the formation of naphthyl-2-methyl-succinic acid, which is further metabolized to 2-naphthoic acid. [, , ] Further degradation proceeds via ring cleavage, potentially through saturated compounds with a cyclohexane ring structure. []

Q4: What are the identified ring cleavage products in the anaerobic degradation of this compound?

A4: Two key ring cleavage products have been identified: a compound containing a cyclohexane ring with two carboxylic acid side chains (C11H16O4-diacid) and 2-carboxycyclohexylacetic acid. []

Q5: How is this compound metabolized in rats?

A5: Studies show that rats metabolize this compound into various compounds, including dihydrodiols, 2-naphthoic acid, and 2-naphthoylglycine. [, ] These metabolites are primarily excreted in urine. []

Q6: What are the primary sources of this compound in the environment?

A6: this compound, like other methylnaphthalenes, primarily enters the environment through the combustion of fossil fuels and wood. [] It is also found in coal tar, a significant source of environmental contamination. []

Q7: How is this compound typically remediated in contaminated environments?

A7: Bioremediation, leveraging the natural degradation capabilities of microorganisms, is a promising approach. [] Fenton's reagent, a chemical oxidation method, has also shown potential for removing this compound from contaminated soils. []

Q8: Can this compound be used as a starting material for the synthesis of other chemicals?

A8: Yes, this compound can be catalytically oxidized to produce 2-methyl-1,4-naphthoquinone (vitamin K3). [, , , ] This process often utilizes environmentally friendly oxidants like hydrogen peroxide. [, , ]

Q9: What types of catalysts are effective in the oxidation of this compound to vitamin K3?

A9: Various catalysts have been explored, including sulfuric acid, [] benzoxazine-derived ordered mesoporous carbon materials, [] and nanostructured gold catalysts. []

Q10: What factors influence the selectivity of this compound oxidation?

A10: Factors like catalyst type, oxidant, solvent, temperature, and reaction time can significantly impact the selectivity towards desired products like 2-methyl-1,4-naphthoquinone. [, , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.